2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Overview
Description
2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a chemical compound with the molecular formula C11H11ClN2O5 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O5/c12-6-11(15)13-7-4-9-10(5-8(7)14(16)17)19-3-1-2-18-9/h4-5H,1-3,6H2,(H,13,15) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.67 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches
A method for the novel synthesis and characterization of quinaxoline derivatives involving 2-chloro-N-(3-nitrophenyl)acetamide has been reported. These synthesized compounds have undergone characterization through IR and 1H-NMR spectral data, indicating a broad scope of chemical applications (Karna, 2019).
Derivative Synthesis for Antibacterial Applications
Derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized, exhibiting significant antibacterial activity. The extensive chemical characterization of these compounds highlights their potential in medicinal chemistry (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Heterocyclic Compound Formation
The reaction of 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide with various chemicals has led to the formation of heterocyclic compounds with potential pharmaceutical applications. Detailed spectroscopic methods have been employed for the identification of these synthesized compounds (Mahmood & Ahmad, 2020).
Facile Synthesis Techniques
Development of Benzodiazepine Derivatives
A facile and efficient method has been developed for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides, indicating the compound’s potential in developing high-value medicinal chemistry products (Sasiambarrena, Barri, Fraga, Bravo, & Ponzinibbio, 2019).
Industrial Scale Synthesis for Anxiolytics
Research focused on developing a new method for synthesizing benzodiazepine derivatives, specifically 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepine-2-one, emphasizes the compound’s significance in producing anxiolytics on an industrial scale (Lyukshenko, Nikitin, & Morozhenko, 2019).
Structural Analysis and Crystallization
- Conformational Studies: Detailed studies on the conformation of related compounds, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, provide insights into their crystal packing and structural orientation, which are crucial for understanding their chemical behavior (Soares-Sobrinho et al., 2008).
Synthesis of Monomers for Polybenzimidazoles
- Development of AB-Type Monomers: The synthesis of AB-type monomers for polybenzimidazoles from compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide showcases the applicability of these chemical reactions in developing high-performance polymers and materials (Begunov & Valyaeva, 2015).
Comparative Metabolism Studies
- Metabolic Pathways in Herbicides: A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5/c12-6-11(15)13-7-4-9-10(5-8(7)14(16)17)19-3-1-2-18-9/h4-5H,1-3,6H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQUPQHCXNDTID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)NC(=O)CCl)[N+](=O)[O-])OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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